molecular formula C27H31FN2O5 B11632023 5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11632023
M. Wt: 482.5 g/mol
InChI Key: MUUCRUZQOLJXBL-WJTDDFOZSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a hydroxy group, a propoxybenzoyl group, and a morpholin-4-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions

    Friedel-Crafts Acylation: The initial step involves the acylation of a fluorophenyl compound with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution reactions to introduce the hydroxy and propoxybenzoyl groups.

    Reduction: The final steps involve the reduction of the intermediate compounds to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and morpholin-4-yl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluorophenyl)-4-oxazolecarboxylic acid
  • 4-methyl-4-oxido-morpholin-4-ium

Uniqueness

The uniqueness of 5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the morpholin-4-yl ethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity.

Properties

Molecular Formula

C27H31FN2O5

Molecular Weight

482.5 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31FN2O5/c1-3-14-35-19-8-9-20(18(2)17-19)25(31)23-24(21-6-4-5-7-22(21)28)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h4-9,17,24,31H,3,10-16H2,1-2H3/b25-23+

InChI Key

MUUCRUZQOLJXBL-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)O)C

Origin of Product

United States

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